Piperovatine

描述

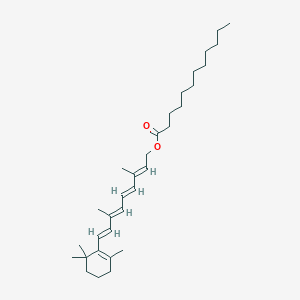

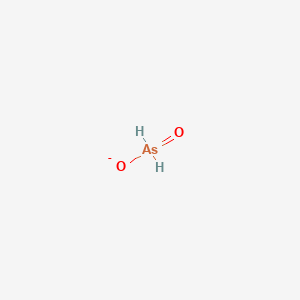

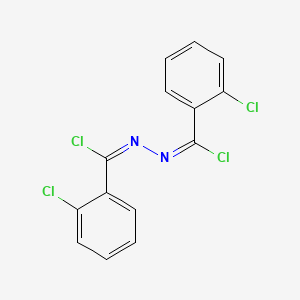

Piperovatine is an alkaloid first isolated from Piper ovaturn and later found in Ottonia vehlii Kth . It has a molecular formula of C17H23NO2 and a molecular weight of 273.37 . This compound is known to have a temporary depressant effect on motor and sensory nerve fibers and sensory nerve endings. It also acts as a heart poison and a spinal cord stimulant in frogs, inducing a tonic spasm similar to that induced by strychnine .

Synthesis Analysis

The synthesis of this compound-inspired analogues began with a MnO2-mediated oxidation of piperonyl alcohol to the corresponding aldehyde with a 97% yield . Claisen–Schmidt condensation of the resulting product with a variety of acetophenones afforded the this compound analogues .

Molecular Structure Analysis

The molecular structure of this compound is characterized by two trans double bonds in the unsaturated side chain . However, detailed structural analysis using techniques such as X-ray crystallography or electron diffraction is not available in the retrieved literature.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved literature, it’s known that many synthetic transformations are centered on the alteration of oxidation states . These redox processes often pass through intermediates with short lifetimes, making their study challenging .

Physical and Chemical Properties Analysis

This compound has a melting point of 115-119 °C and a predicted boiling point of 474.8±37.0 °C . Its density is predicted to be 1.005±0.06 g/cm3 . The pKa of this compound is predicted to be 14±0.46 .

科学研究应用

神经药理评估

Piperovatine,一种来自Piper piscatorum的异丁酰胺,已被研究其对神经元细胞内钙浓度的影响。在涉及美洲大蠊神经细胞培养的研究中,应用this compound导致细胞内钙浓度显著增加,表明其作用方式为激活电压门控钠通道(McFerren et al., 2002)。

杀虫活性

This compound表现出强大的杀虫活性,如在使用表达德国小蠊电压门控钠通道的Xenopus卵母细胞的研究中所探讨的那样。 this compound诱导内向电流取决于重复开启,改变半激活电压,并稳定电压门控钠通道处于快速失活状态(Suzuki & Yamato, 2018)。

抗菌和植物间化学效应

从Ottonia martiana中分离的this compound对细菌表现出抗菌活性,并对幼苗生长产生植物间化学效应。生物自显影检测到具有抗菌活性的化合物,将this compound确定为生物活性,并且还展示了其对Lactuca sativa(莴苣)幼苗生长的影响,而不影响种子的发芽率(Cunico等,2006)。

抗炎性能

含有this compound的Piper ovatum的水乙醇提取物被研究其抗炎活性。在动物模型中,它显著减少了由克罗顿油诱导的耳部水肿程度,表明其在治疗炎症性疾病中的潜力(Silva et al., 2008)。

抗利什曼原虫活性

This compound已显示出对引起利什曼病的原虫Leishmania amazonensis的疗效。这项研究揭示了显著的抗原虫活性,观察到原虫和无性虫的形态学变化,包括胞质空泡化和线粒体损伤(Silva et al., 2009)。

对牛蜱的幼虫毒杀活性

从Piper corcovadensis根中分离的this compound的研究表明其在控制牛蜱方面具有杀虫潜力。它在体外和开放环境中都表现出显著的效率,为外寄生虫控制提供了新的视角(Fernandez et al., 2018)。

抗结核活性

已记录了this compound对结核分枝杆菌的活性,包括多药耐药菌株。它表现出显著的最小抑制浓度值,表明其在开发新的抗结核药物方面具有潜力(Fernandez et al., 2019)。

杀鱼性能

来自Piper piscatorum的this compound被确定为该植物的杀鱼性能的原因,传统上用于鱼类麻醉和口服局部麻醉目的(McFerren & Rodríguez, 1998)。

作用机制

Piperovatine’s mechanism of action is not fully understood. However, it’s known to have a depressant effect on motor and sensory nerve fibers and sensory nerve endings . It also acts as a heart poison and a spinal cord stimulant in frogs .

安全和危害

Piperovatine should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It’s also important to avoid the formation of dust and aerosols . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

The Piperaceae family, which includes Piperovatine, has provided many civilizations with a source of diverse medicines and food-grade spice . With the shift in public opinion regarding the use of pesticides, there is a growing interest in finding new solutions for pest control . Piper extracts offer a unique and useful source of biopesticide material for controlling small-scale insect outbreaks . Therefore, future research could focus on the potential uses of this compound and other Piperaceae extracts in sustainable agriculture and pest control .

属性

IUPAC Name |

(2E,4E)-6-(4-methoxyphenyl)-N-(2-methylpropyl)hexa-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-14(2)13-18-17(19)8-6-4-5-7-15-9-11-16(20-3)12-10-15/h4-6,8-12,14H,7,13H2,1-3H3,(H,18,19)/b5-4+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRWUVSXOBLEJV-DVBIZMGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-18-0 | |

| Record name | Piperovatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

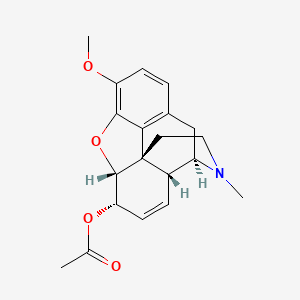

![1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide](/img/structure/B1236435.png)

![1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236442.png)

![4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide](/img/structure/B1236449.png)